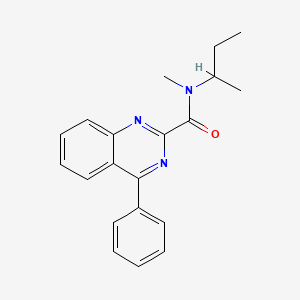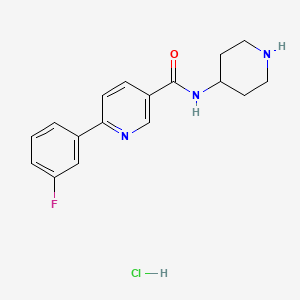![molecular formula C18H17BrClN3O2 B8494751 tert-butyl 6-(bromomethyl)-4-chloro-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8494751.png)
tert-butyl 6-(bromomethyl)-4-chloro-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 6-(bromomethyl)-4-chloro-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate is a complex organic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes bromomethyl, chloro, phenyl, and pyrrolo[2,3-d]pyrimidine moieties. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(bromomethyl)-4-chloro-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes halogenation, cyclization, and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 6-(bromomethyl)-4-chloro-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization: The pyrrolo[2,3-d]pyrimidine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups and enhanced properties.
Aplicaciones Científicas De Investigación
tert-butyl 6-(bromomethyl)-4-chloro-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 6-(bromomethyl)-4-chloro-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl and chloro groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pyrrolo[2,3-d]pyrimidine core can interact with various enzymes and receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromomethyl-4-chloro-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylic acid: Lacks the tert-butyl ester group, which may affect its solubility and reactivity.
4-Chloro-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester: Lacks the bromomethyl group, which may reduce its ability to participate in substitution reactions.
6-Bromomethyl-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylic acid tert-butyl ester: Lacks the chloro group, which may affect its overall reactivity and interaction with biomolecules.
Uniqueness
The presence of both bromomethyl and chloro groups in tert-butyl 6-(bromomethyl)-4-chloro-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate makes it a unique compound with enhanced reactivity and versatility in various chemical reactions. The tert-butyl ester group also contributes to its solubility and stability, making it suitable for a wide range of applications.
Propiedades
Fórmula molecular |
C18H17BrClN3O2 |
|---|---|
Peso molecular |
422.7 g/mol |
Nombre IUPAC |
tert-butyl 6-(bromomethyl)-4-chloro-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C18H17BrClN3O2/c1-18(2,3)25-17(24)23-12(10-19)9-13-14(20)21-15(22-16(13)23)11-7-5-4-6-8-11/h4-9H,10H2,1-3H3 |
Clave InChI |
SLRTYEWGKPHUTN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(=CC2=C1N=C(N=C2Cl)C3=CC=CC=C3)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-3-(5-chlorobenzo[b]thiophen-3-yl)-propan-2-one](/img/structure/B8494669.png)
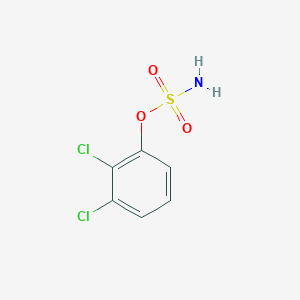
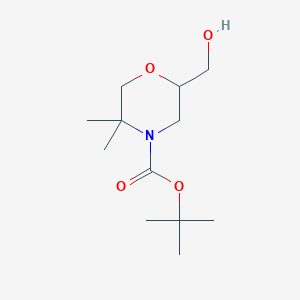
![3-[Hydroxy(phenyl)methylidene]-1-methyl-6-phenylpyridine-2,4(1H,3H)-dione](/img/structure/B8494691.png)
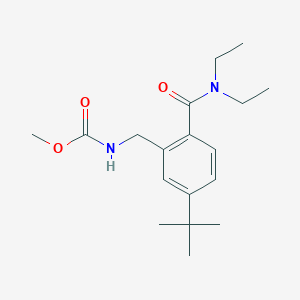
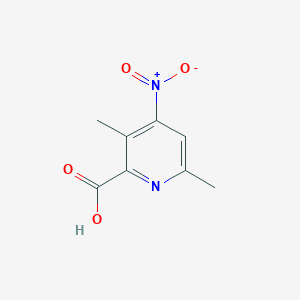
![tert-butyl N-[3-[2,6-bis(hydroxymethyl)pyridin-4-yl]oxypropyl]carbamate](/img/structure/B8494702.png)
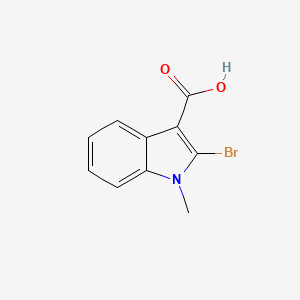
![3-Bromo-5-(1-bromoethyl)pyrazolo[1,5-a]pyridine](/img/structure/B8494716.png)
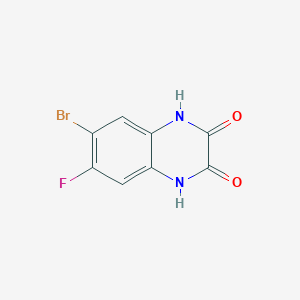
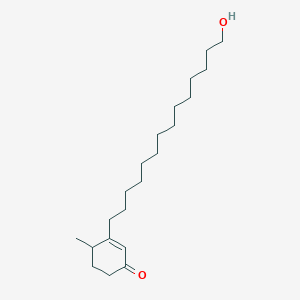
![1-{2-[(2,4-Dichlorophenyl)methoxy]-5-nitrophenyl}-1H-imidazole](/img/structure/B8494771.png)
